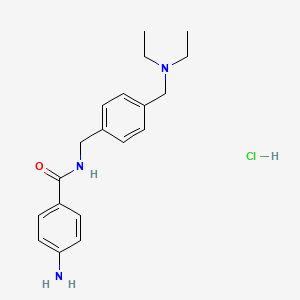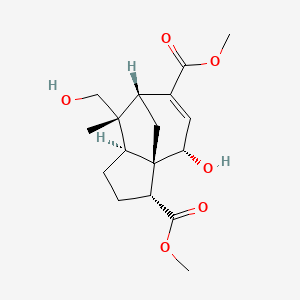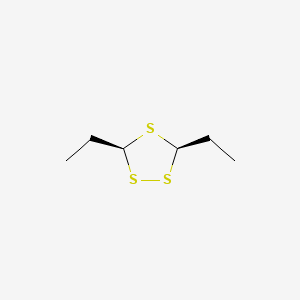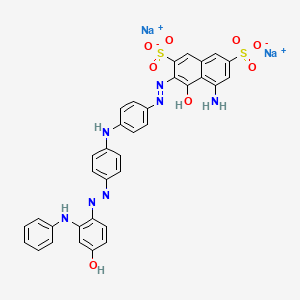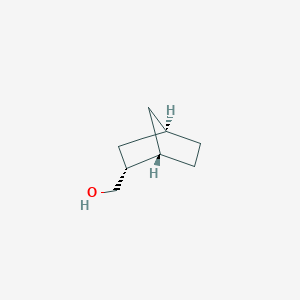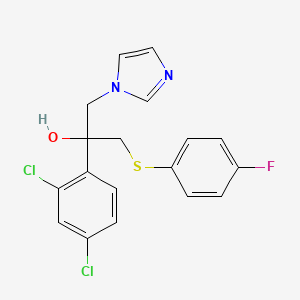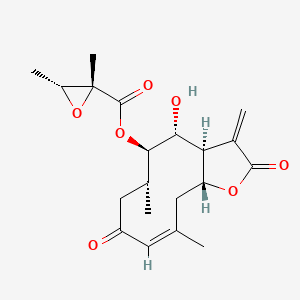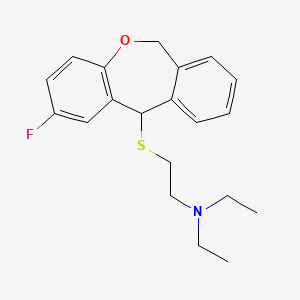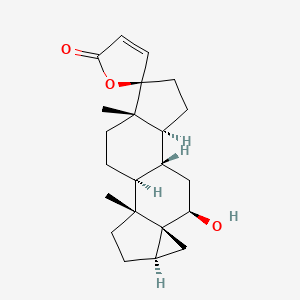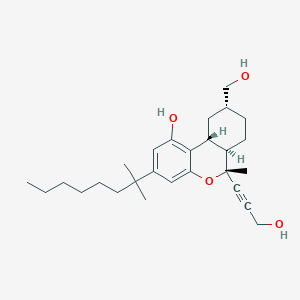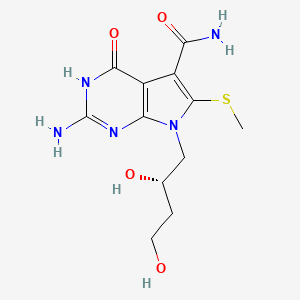
Chlorazepam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorazepam is a chemical compound with the molecular formula C18H16Cl4N2O3 . It is a derivative of benzodiazepine, a class of psychoactive drugs known for their sedative effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorazepam can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one with 2,2,2-trichloro-1,1-ethanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process is designed to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: Chlorazepam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying its structure and studying its properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing one or more atoms in the this compound molecule with different atoms or groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chlorazepam has been extensively studied for its applications in various scientific fields:
Chemistry: this compound is used as a precursor in the synthesis of other benzodiazepine derivatives and as a reagent in chemical research.
Biology: It is used in biological studies to investigate the effects of benzodiazepines on cellular processes and neurotransmitter systems.
Medicine: this compound has been explored for its potential therapeutic uses, including its sedative and anxiolytic properties.
Industry: In industrial applications, this compound is used in the development of new pharmaceuticals and chemical compounds.
Wirkmechanismus
Chlorazepam exerts its effects through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, this compound induces sedation, muscle relaxation, and anxiolysis. The molecular targets and pathways involved include the modulation of GABAergic neurotransmission and the inhibition of neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Chlorazepam is similar to other benzodiazepines such as Diazepam, Clonazepam, and Lorazepam . For example, this compound's higher chlorine content may contribute to its distinct reactivity and stability compared to other benzodiazepines.
Would you like to know more about any specific aspect of this compound?
Eigenschaften
CAS-Nummer |
34985-87-0 |
|---|---|
Molekularformel |
C18H16Cl4N2O3 |
Molekulargewicht |
450.1 g/mol |
IUPAC-Name |
7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;2,2,2-trichloroethane-1,1-diol |
InChI |
InChI=1S/C16H13ClN2O.C2H3Cl3O2/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-9H,10H2,1H3;1,6-7H |
InChI-Schlüssel |
SDWAACKJISOIGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.C(C(Cl)(Cl)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)

